molecular formula C17H13ClF2N2OS B2619377 (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone CAS No. 851804-05-2

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2619377
CAS No.: 851804-05-2
M. Wt: 366.81
InChI Key: UAUKPTHQTMXAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone” is a synthetic small molecule featuring a 4,5-dihydroimidazole core substituted with a 2-chlorobenzylthio group at position 2 and a 3,4-difluorophenyl methanone moiety at position 1.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N2OS/c18-13-4-2-1-3-12(13)10-24-17-21-7-8-22(17)16(23)11-5-6-14(19)15(20)9-11/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUKPTHQTMXAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone represents a significant area of research due to its potential biological activities. This article synthesizes available data on its biological effects, including its antibacterial, anti-inflammatory, and anticancer properties.

  • Chemical Formula : C21H22ClN3O3S2
  • Molecular Weight : 464 g/mol
  • CAS Number : 851804-16-5

1. Antibacterial Activity

Research indicates that imidazole derivatives exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.

CompoundZone of Inhibition (mm)Bacteria Tested
Compound A15E. coli
Compound B19S. aureus
Compound C21B. subtilis

The above table summarizes the antibacterial efficacy of related compounds, showcasing their potential as therapeutic agents against resistant bacterial strains .

2. Anti-inflammatory Effects

Imidazole derivatives have been reported to possess anti-inflammatory properties. These compounds may inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases. Specific studies highlight the modulation of cytokine production and reduction in inflammatory markers in cellular models .

3. Anticancer Potential

The anticancer activity of imidazole derivatives has garnered attention in recent years. It has been observed that certain modifications to the imidazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds containing the imidazole moiety have shown promise in inhibiting tumor growth in vitro and in vivo.

Case Study 1: Antibacterial Activity Evaluation

In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics like Ciprofloxacin .

Case Study 2: Anti-inflammatory Mechanism Investigation

A study focused on the anti-inflammatory mechanisms revealed that imidazole derivatives could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential therapeutic application in chronic inflammatory conditions .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds related to (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone exhibit significant antitumor effects. The presence of electron-donating groups enhances cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Compound AHT29 (Colon Cancer)1.61 ± 1.92
Compound BJurkat (Leukemia)1.98 ± 1.22

The structure-activity relationship (SAR) suggests that modifications, particularly halogen substitutions on the benzyl group, can enhance biological activity by improving interactions with cellular targets.

Anticonvulsant Properties

Preclinical studies have demonstrated that similar compounds show anticonvulsant activity. The SAR analysis indicates that specific substitutions on the phenyl group improve efficacy.

Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of derivatives of this compound, certain analogs showed potent growth inhibition in HT29 and Jurkat cells. The structural characteristics, particularly halogenated groups, were crucial for enhancing interaction with cellular targets.

Case Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition potential demonstrated that compounds similar to this compound could inhibit key metabolic enzymes involved in cancer metabolism. This inhibition resulted in reduced tumor growth rates in vitro.

Comparison with Similar Compounds

Triazole Derivatives

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfur-containing substituent and fluorinated aromatic group but differs in its triazole core. Triazoles generally exhibit higher metabolic resistance compared to imidazoles due to reduced susceptibility to oxidative degradation. However, the fully unsaturated triazole core may limit conformational adaptability compared to the partially saturated dihydroimidazole in the target compound .

Aromatic Imidazoles

Examples such as 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole () feature fully aromatic imidazole rings. Aromatic imidazoles are known for strong π-π stacking interactions but may exhibit reduced solubility compared to dihydroimidazoles due to planar rigidity. The target compound’s dihydroimidazole core could offer improved solubility while retaining hydrogen-bonding capacity .

Substituent Analysis

Compound Name Heterocycle Key Substituents Molecular Features
Target Compound 4,5-Dihydroimidazole 2-Chlorobenzylthio, 3,4-difluorophenyl Partial saturation, high lipophilicity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Phenylsulfonyl, 2,4-difluorophenyl Polar sulfonyl group, metabolic stability
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole Imidazole 3-Chloro-4-fluorophenyl, triphenyl Aromatic rigidity, halogenated substituents

Halogenated Aromatic Groups

  • 3,4-Difluorophenyl (Target Compound): The meta- and para-fluorine atoms enhance electronegativity and may facilitate interactions with hydrophobic binding pockets.
  • 2,4-Difluorophenyl (Triazole Derivative): Ortho- and para-fluorination in ’s compound could alter steric hindrance and dipole moments compared to the target’s 3,4-substitution .

Thioether vs. Sulfonyl Groups

The target’s 2-chlorobenzylthio group is less polar than the phenylsulfonyl group in the triazole derivative (), suggesting differences in solubility and cellular uptake. Sulfonyl groups typically increase aqueous solubility but may reduce blood-brain barrier penetration .

Research Implications

While empirical data on the target compound’s biological activity or crystallographic parameters are unavailable in the provided evidence, structural comparisons suggest:

  • The dihydroimidazole core may balance solubility and target engagement.
  • The 3,4-difluorophenyl group could optimize metabolic stability relative to other halogenation patterns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.